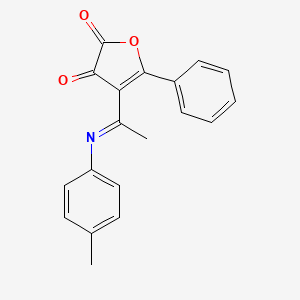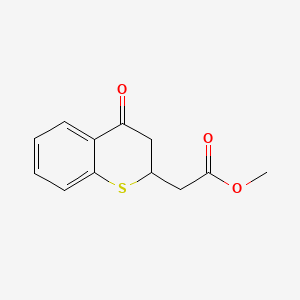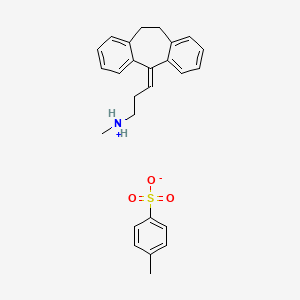
3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium p-toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a notable compound in the field of inorganic chemistry due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth tetroxide can be synthesized through the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, bismuth tetroxide is produced by heating bismuth(III) oxide in the presence of oxygen at high temperatures. This process involves the following reaction: [ 2Bi_2O_3 + O_2 \rightarrow 2BiO_2 ]
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth tetroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to bismuth(III) oxide or elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Hydrogen gas (H2), carbon monoxide (CO)
Substitution: Metal halides, other metal oxides
Major Products Formed:
Oxidation: No further oxidation products as BiO2 is already in a high oxidation state.
Reduction: Bismuth(III) oxide (Bi2O3), elemental bismuth (Bi)
Substitution: Formation of mixed metal oxides or halides
Applications De Recherche Scientifique
Bismuth tetroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the production of ceramics, glass, and pigments.
Mécanisme D'action
The mechanism by which bismuth tetroxide exerts its effects is primarily through its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property makes it useful in catalytic processes and antimicrobial applications. The molecular targets and pathways involved include the oxidation of organic and inorganic substrates, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
- Bismuth(III) oxide (Bi2O3)
- Bismuth(III) chloride (BiCl3)
- Bismuth(III) nitrate (Bi(NO3)3)
Comparison:
- Bismuth tetroxide (BiO2) is unique due to its higher oxidation state compared to bismuth(III) oxide (Bi2O3) and other bismuth compounds.
- It has stronger oxidizing properties, making it more effective in catalytic and antimicrobial applications.
- Unlike bismuth(III) chloride and bismuth(III) nitrate, bismuth tetroxide is less soluble in water, which can be advantageous in certain industrial processes.
Propriétés
Numéro CAS |
14675-77-5 |
|---|---|
Formule moléculaire |
C26H29NO3S |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium |
InChI |
InChI=1S/C19H21N.C7H8O3S/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7-11,20H,6,12-14H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
YVGGYSKPXAALKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH2+]CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


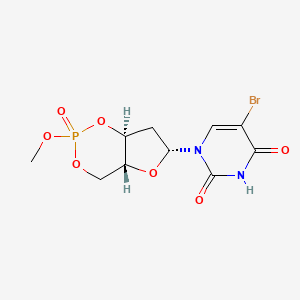
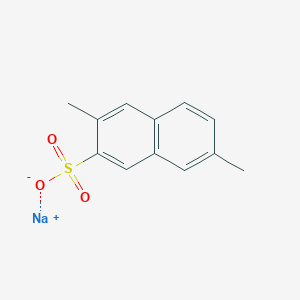
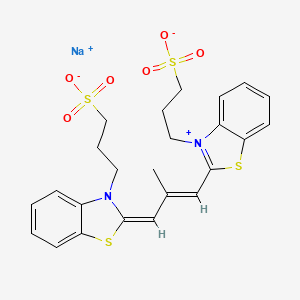
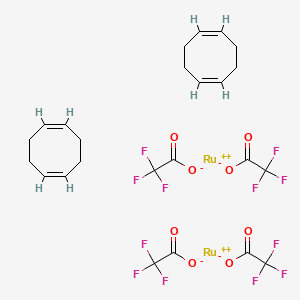

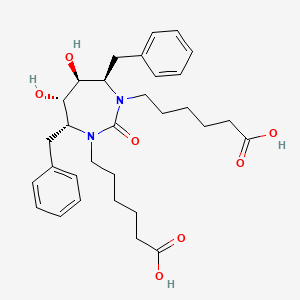
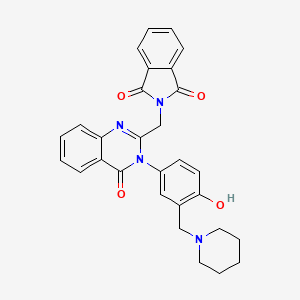


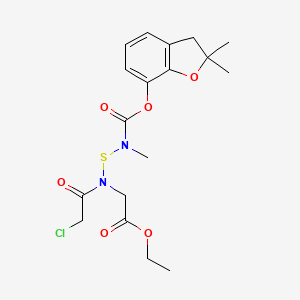

![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
